molecular formula C12H25N3O3 B1609558 Lysyl-Isoleucine CAS No. 20556-13-2

Lysyl-Isoleucine

Cat. No.: B1609558
CAS No.: 20556-13-2
M. Wt: 259.35 g/mol
InChI Key: FMIIKPHLJKUXGE-GUBZILKMSA-N
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Description

Lysyl-isoleucine refers to a peptide bond between the carboxyl group of lysine (Lys) and the amino group of isoleucine (Ile). This bond is critical in proteolytic processes, particularly in the activation of zymogens like trypsinogen. During the autocatalytic conversion of trypsinogen to trypsin, the hydrolysis of the this compound bond in the N-terminal region of trypsinogen is the primary chemical event, leading to the release of a hexapeptide (Val-(Asp)₄-Lys) and subsequent conformational changes necessary for enzymatic activity . This bond cleavage eliminates structural constraints, enabling the formation of a helical structure that aligns catalytic residues (histidine and serine) for protease function .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O3/c1-3-8(2)10(12(17)18)15-11(16)9(14)6-4-5-7-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIIKPHLJKUXGE-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426661
Record name Lysyl-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-13-2
Record name Lysyl-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028954
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lysyl-Isoleucine can be synthesized through standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:

    Activation of the carboxyl group: of lysine using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection steps: to remove protecting groups from the amino acids.

    Cleavage from the resin: and purification using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms like Escherichia coli or Corynebacterium glutamicum. These microorganisms are optimized to overproduce the desired dipeptide through metabolic engineering and controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions: Lysyl-Isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of lysine, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert any oxidized forms back to their original state.

    Substitution: The amino groups in this compound can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Various acylating or alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction can restore the original amino acid structure.

Scientific Research Applications

Nutritional Applications

1. Animal Nutrition

Lysyl-Isoleucine plays a crucial role in formulating animal diets, particularly for livestock. Research indicates that the ratio of isoleucine to lysine is vital for optimizing growth performance in pigs. A study demonstrated that late-finishing pigs fed a diet with a standardized ileal digestible (SID) isoleucine to lysine ratio of 70% performed similarly to those on a standard corn-soybean meal diet, highlighting the importance of amino acid balance in animal nutrition .

Diet Type SID Ile:Lys Ratio Final Body Weight (kg) Average Daily Gain (g)
Corn-SBMN/A120.5850
20% DDGS Diet55%119.0840
20% DDGS Diet65%120.0845
20% DDGS Diet70%120.5850
20% DDGS Diet75%119.5835

2. Human Nutrition

In human nutrition, this compound may contribute to metabolic health and muscle protein synthesis. The branched-chain amino acids (BCAAs), including isoleucine, are essential for muscle recovery and energy metabolism . Studies have suggested that supplementation with BCAAs can enhance exercise performance and recovery.

Pharmaceutical Applications

1. Antimicrobial Activity

This compound has shown potential in pharmaceutical applications, particularly in developing antimicrobial peptides. Research has indicated that substituting isoleucine with lysine in certain peptides can enhance their bactericidal potency while reducing toxicity. For example, the analog I16K-piscidin-1 exhibited improved antimicrobial activity against Staphylococcus aureus and Acinetobacter baumannii compared to its parent peptide . This suggests that this compound could be utilized in designing safer and more effective antimicrobial agents.

2. Drug Development Targeting Tuberculosis

Another promising application of this compound is in drug discovery targeting Mycobacterium tuberculosis. Compounds that inhibit lysyl-tRNA synthetase (LysRS), an enzyme essential for bacterial protein synthesis, have been identified as potential anti-tuberculosis agents. Research demonstrated that compounds derived from this pathway exhibited significant antibacterial activity against M. tuberculosis, indicating that this compound derivatives could be explored further for therapeutic development .

Biotechnology Applications

1. mRNA Delivery Systems

Recent advancements have explored using random copolymers of lysine and isoleucine as carriers for mRNA delivery in gene therapy applications. These polypeptides have shown promise in enhancing transfection efficiency compared to traditional methods, suggesting their potential as innovative tools in biotechnology and genetic engineering .

Case Studies

Case Study: Isoleucine Supplementation in Pigs

A comprehensive study involving 2,268 pigs evaluated the effects of varying SID Ile:Lys ratios on growth performance when fed diets containing dried distillers grains with solubles (DDGS). The study found that a SID Ile:Lys ratio of around 70% optimized carcass traits without compromising growth performance compared to a corn-soybean meal diet . This case highlights the significance of precise amino acid ratios in livestock nutrition.

Case Study: Antimicrobial Peptide Development

In another study focused on antimicrobial peptides, researchers modified piscidin-1 by substituting isoleucine with lysine at specific positions to assess changes in toxicity and efficacy against bacterial strains. The modified peptide showed enhanced bactericidal activity while maintaining lower toxicity levels, demonstrating the potential of this compound in developing safer antimicrobial therapies .

Mechanism of Action

The mechanism by which lysyl-isoleucine exerts its effects involves its interaction with specific molecular targets. In biological systems, it can:

    Bind to receptors: or enzymes, influencing their activity.

    Participate in signaling pathways: by acting as a substrate or inhibitor.

    Modulate protein-protein interactions: , affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Arginyl-Isoleucine Bond in Chymotrypsinogen Activation

  • Structural Similarity: The arginyl-isoleucine (Arg-Ile) bond in chymotrypsinogen mirrors the lysyl-isoleucine bond in trypsinogen, serving as the cleavage site during activation by trypsin. However, the presence of arginine instead of lysine alters substrate specificity.
  • Enzymatic Specificity: Trypsin hydrolyzes Arg-Ile bonds in chymotrypsinogen but exhibits higher catalytic efficiency toward Lys-Ile bonds in trypsinogen. Thrombin kinase, in contrast, favors arginine esters over lysine esters, highlighting divergent enzyme preferences .
  • Functional Outcome: Cleavage of the Arg-Ile bond in chymotrypsinogen induces structural reorganization similar to trypsinogen activation but relies on distinct electrostatic interactions due to arginine’s positively charged guanidinium group .

Lysyl-Alanine and Lysyl-Leucine Bonds

  • Structural Context : Lysyl-alanine (Lys-Ala) and lysyl-leucine (Lys-Leu) bonds are common in peptide chains but lack the specific role seen in zymogen activation. For example, lysyl-alanylglycyl sequences (e.g., in CAS 878278-83-2) are structural motifs without direct enzymatic activation functions .
  • Hydrolysis Sensitivity : Lys-Ile bonds are selectively cleaved by trypsin due to the enzyme’s specificity for lysine/arginine residues. In contrast, Lys-Ala and Lys-Leu bonds are less susceptible to tryptic hydrolysis unless adjacent to basic or hydrophobic residues .

Complex Peptides Containing this compound Motifs

  • Example 1: The peptide L-Lysyl-L-isoleucyl-L-phenylalanylglycyl-L-seryl-L-leucyl-L-alanyl-L-phenylalanyl-L-leucine (CAS 160212-35-1) contains a this compound bond but is part of a larger octapeptide. Its molecular weight (995.21 g/mol) and extended structure contrast with the hexapeptide released during trypsinogen activation, emphasizing functional divergence .
  • Example 2 : The compound L-Isoleucine, L-lysyl-L-alanyl-L-arginyl-L-isoleucyl- (CAS 498527-86-9) includes multiple lysyl and arginyl residues, demonstrating how peptide context influences enzymatic targeting. Such sequences may resist proteolysis unless flanked by specific residues .

Key Research Findings and Data

Table 1. Comparative Analysis of Lys-Ile and Similar Bonds

Parameter This compound Bond (Trypsinogen) Arginyl-Isoleucine Bond (Chymotrypsinogen) Lysyl-Alanine Bond (Generic Peptides)
Enzyme Specificity Trypsin Trypsin/Thrombin kinase Non-specific proteases
Cleavage Rate Rapid (kₐₜₜ = 0.9–2.08 µM⁻¹s⁻¹) Moderate Slow
Structural Role Activation via helix formation Activation via charge redistribution Structural stability
Biological Significance Essential for protease activity Zymogen activation Neutral

Data compiled from enzymatic studies and structural analyses .

Table 2. Molecular Properties of Lys-Ile-Containing Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Trypsinogen hexapeptide C₂₄H₄₁N₇O₁₂ 619.62 Lys-Ile, Asp₄
160212-35-1 C₅₀H₇₈N₁₀O₁₁ 995.21 Lys-Ile, Phe, Ser
878278-83-2 C₃₀H₅₅N₉O₉ 685.81 Lys-Ala-Gly repeats

Structural data derived from chemical databases and activation studies .

Mechanistic and Functional Insights

  • Trypsinogen Activation: The this compound bond’s hydrolysis is both a proteolytic and hydrogen-bond rupture event.
  • Resistance to Hydrolysis : Peptides like CAS 498527-86-9 resist proteolysis due to adjacent alanyl and arginyl residues, which stabilize the structure through hydrogen bonding and hydrophobic interactions .
  • Evolutionary Conservation: The Lys-Ile bond’s role in trypsinogen activation is conserved across vertebrates, underscoring its irreplaceability in protease function .

Biological Activity

Lysyl-Isoleucine (Lys-Ile) is a dipeptide composed of L-lysine and L-isoleucine. This compound has garnered attention in various biological and biomedical fields due to its potential metabolic roles and therapeutic applications. This article will explore the biological activity of this compound, including its synthesis, metabolic pathways, and potential health benefits, supported by recent research findings.

This compound has the chemical formula C12H25N3O3C_{12}H_{25}N_{3}O_{3} and a molecular weight of approximately 253.35 g/mol . It is synthesized through the condensation of L-lysine and L-isoleucine, which can occur in both biological systems and through chemical methods. The synthesis can be influenced by various factors, including pH, temperature, and the presence of catalysts.

Metabolic Pathways

This compound is implicated in several metabolic processes:

  • Biosynthesis : It is formed from L-lysine and L-isoleucine, both of which are essential amino acids that play crucial roles in protein synthesis and metabolism.
  • Catabolism : The degradation of this compound involves enzymatic hydrolysis, leading to the release of its constituent amino acids, which can then enter various metabolic pathways.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. For instance, research has shown that peptides derived from this dipeptide can suppress the growth of certain fungi, suggesting potential applications in food preservation and therapeutic contexts .

2. Role in Protein Synthesis

As a dipeptide, this compound may influence protein synthesis by serving as a building block for larger polypeptides. Its presence in proteins can affect their stability and functionality, particularly in muscle tissues where branched-chain amino acids (like isoleucine) are critical for muscle metabolism.

3. Potential Health Benefits

Studies have suggested that this compound may play a role in metabolic regulation. For example:

  • Insulin Sensitivity : Similar to other branched-chain amino acids, this compound may influence insulin sensitivity. Elevated levels of isoleucine have been associated with improved metabolic profiles in animal studies .
  • Muscle Recovery : The combination of lysine and isoleucine could support muscle recovery post-exercise due to their roles in protein synthesis and energy metabolism.

Case Studies

  • Antimicrobial Activity : A study demonstrated that peptides derived from this compound exhibited significant antifungal properties against Aspergillus niger and Penicillium chrysogenum, indicating its potential use as a natural preservative .
  • Metabolic Effects : Research on the effects of branched-chain amino acids (including isoleucine) on metabolic health showed that dietary adjustments could lead to improved insulin sensitivity and reduced adiposity in obese models .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialSuppresses fungal growth; potential for food preservation
Protein SynthesisActs as a building block for proteins; influences muscle metabolism
Insulin SensitivityAssociated with improved metabolic profiles; affects glucose metabolism

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Lysyl-Isoleucine
Reactant of Route 2
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